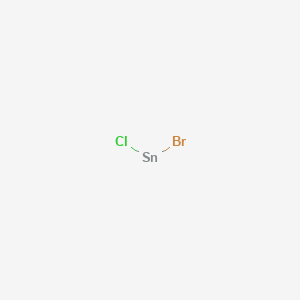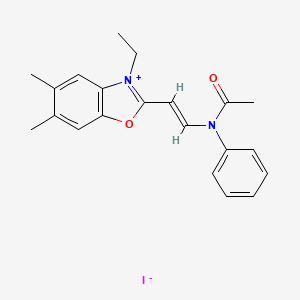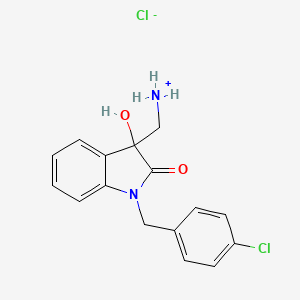
1-(2-(4-Biphenylyloxy)ethyl)-4-phenylisonipecotic acid ethyl ester hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-Phenyl-1-[2-(4-Phenylphenoxy)ethyl]piperidin-1-ium-4-carboxylatebromide is a complex organic compound with a unique structure that includes a piperidine ring, phenyl groups, and an ethyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-Phenyl-1-[2-(4-Phenylphenoxy)ethyl]piperidin-1-ium-4-carboxylatebromide typically involves multi-step organic reactions. One common method includes the reaction of 4-phenylphenol with 2-bromoethylamine to form the intermediate 2-(4-phenylphenoxy)ethylamine. This intermediate is then reacted with ethyl 4-phenylpiperidine-1-carboxylate under specific conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the piperidine ring, converting it to a piperidine derivative.
Substitution: The bromide ion in the compound can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperidine compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-Phenyl-1-[2-(4-Phenylphenoxy)ethyl]piperidin-1-ium-4-carboxylatebromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of Ethyl 4-Phenyl-1-[2-(4-Phenylphenoxy)ethyl]piperidin-1-ium-4-carboxylatebromide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The phenyl groups and piperidine ring play crucial roles in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine: Shares a similar structure but with a pyrrolidine ring instead of a piperidine ring.
4-Phenyl-1-[2-(4-Phenylphenoxy)ethyl]piperidine: Lacks the ethyl ester group.
Ethyl 4-Phenyl-1-[2-(4-Phenylphenoxy)ethyl]pyrrolidin-1-ium-4-carboxylate: Similar structure but with a pyrrolidine ring.
Uniqueness: Ethyl 4-Phenyl-1-[2-(4-Phenylphenoxy)ethyl]piperidin-1-ium-4-carboxylatebromide is unique due to its combination of a piperidine ring, phenyl groups, and an ethyl ester.
Eigenschaften
CAS-Nummer |
103097-50-3 |
|---|---|
Molekularformel |
C28H32BrNO3 |
Molekulargewicht |
510.5 g/mol |
IUPAC-Name |
ethyl 4-phenyl-1-[2-(4-phenylphenoxy)ethyl]piperidin-1-ium-4-carboxylate;bromide |
InChI |
InChI=1S/C28H31NO3.BrH/c1-2-31-27(30)28(25-11-7-4-8-12-25)17-19-29(20-18-28)21-22-32-26-15-13-24(14-16-26)23-9-5-3-6-10-23;/h3-16H,2,17-22H2,1H3;1H |
InChI-Schlüssel |
MGWJPRPZJJFVAO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CC[NH+](CC1)CCOC2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[Bis(2-hydroxyethoxy)amino]methyl]phenol](/img/structure/B13737514.png)
![2-(4-Bromo-butyl)-tetrahydro-pyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B13737517.png)







![Furo[2,3,4,5-lmn]phenanthridine](/img/structure/B13737572.png)




